tert-butyl 6-oxo-octahydro-1H-pyrimido[1,6-a]piperazine-2-carboxylate
CAS No.: 1935433-94-5
Cat. No.: VC11482434
Molecular Formula: C12H21N3O3
Molecular Weight: 255.31 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1935433-94-5 |
|---|---|
| Molecular Formula | C12H21N3O3 |
| Molecular Weight | 255.31 g/mol |
| IUPAC Name | tert-butyl 6-oxo-3,4,7,8,9,9a-hexahydro-1H-pyrazino[1,2-c]pyrimidine-2-carboxylate |
| Standard InChI | InChI=1S/C12H21N3O3/c1-12(2,3)18-11(17)14-6-7-15-9(8-14)4-5-13-10(15)16/h9H,4-8H2,1-3H3,(H,13,16) |
| Standard InChI Key | FDLSFQJSNYBLEU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN2C(C1)CCNC2=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a bicyclic system comprising a pyrimidine ring fused to a piperazine moiety, with a tert-butyl carbamate group at the 2-position and a ketone at the 6-position. The IUPAC name, tert-butyl 6-oxo-3,4,7,8,9,9a-hexahydro-1H-pyrazino[1,2-c]pyrimidine-2-carboxylate, reflects this arrangement. Key structural attributes include:
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Fused Ring System: The pyrimido[1,6-a]piperazine core introduces rigidity and stereochemical complexity, which can influence binding affinity in drug-target interactions.
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Functional Groups: The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for amines, while the ketone provides a site for further derivatization .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 1935433-94-5 |
| Molecular Formula | |
| Molecular Weight | 255.31 g/mol |
| IUPAC Name | tert-butyl 6-oxo-3,4,7,8,9,9a-hexahydro-1H-pyrazino[1,2-c]pyrimidine-2-carboxylate |
| SMILES Notation | CC(C)(C)OC(=O)N1CCN2C(C1)CCNC2=O |
| Purity | ≥95% |
Synthesis and Reaction Pathways
General Synthetic Strategy
The synthesis of tert-butyl 6-oxo-octahydro-1H-pyrimido[1,6-a]piperazine-2-carboxylate typically involves multi-step organic reactions, leveraging both cyclization and protection-deprotection strategies. A generalized pathway includes:
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Ring Formation: Condensation of a diamine with a carbonyl-containing precursor to construct the pyrimido-piperazine scaffold.
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Boc Protection: Introduction of the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .
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Oxidation: Installation of the 6-oxo group through controlled oxidation, often using reagents like potassium permanganate or ruthenium catalysts.
Optimized Reaction Conditions
While detailed procedures remain proprietary, analogous syntheses (e.g., for CAS 1421065-63-5) suggest that:
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Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred for Boc protection steps .
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Temperature: Reactions often proceed at ambient temperature (20–25°C) to minimize side products .
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Yield: Reported yields for similar compounds reach 80%, though scalability challenges persist .
| Drug Name | Target | Structural Feature |
|---|---|---|
| Aripiprazole | Dopamine D2 receptor | Substituted piperazine |
| Sitagliptin | DPP-4 enzyme | Fluorinated piperazine |
| This Compound | Under investigation | Pyrimido-piperazine scaffold |
Material Science Applications
Polymer Chemistry
The Boc-protected amine in tert-butyl 6-oxo-octahydro-1H-pyrimido[1,6-a]piperazine-2-carboxylate serves as a latent reactive site, enabling its use in:
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Coordination Polymers: As a ligand for metal-organic frameworks (MOFs) due to nitrogen-rich cavities.
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Thermoset Resins: Cross-linking agent in epoxy systems, enhancing thermal stability.
Catalysis
The ketone moiety may act as a ligand anchor in asymmetric catalysis, though experimental validation is pending.
| Hazard Statement | Precautionary Measure |
|---|---|
| H302 | Avoid ingestion |
| H315 | Wear gloves |
| H319 | Use eye protection |
Future Directions
Research Priorities
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Pharmacokinetic Studies: Evaluate absorption, distribution, and metabolism using in vitro models.
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Material Characterization: Assess thermal stability and ligand efficacy in MOF synthesis.
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